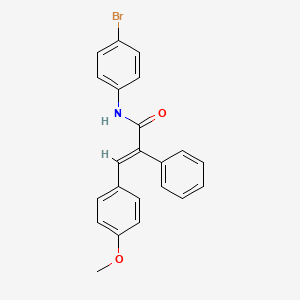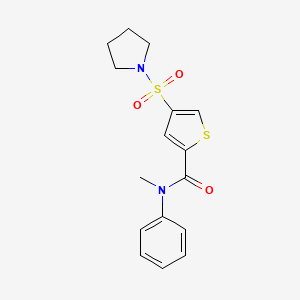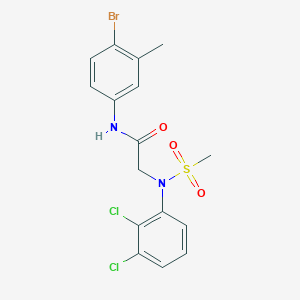
N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is a chemical compound that is commonly used in scientific research. This compound is known for its ability to modulate various biological processes, making it a valuable tool in the field of biochemistry and pharmacology. In
Mécanisme D'action
The exact mechanism of action of N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is not fully understood. However, it is known that this compound binds to certain target proteins and modulates their activity. This can result in changes in cellular signaling pathways and physiological processes.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinases, making it useful in the study of enzyme regulation. Additionally, N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been shown to modulate cellular signaling pathways, resulting in changes in cellular physiology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide in lab experiments is its ability to modulate various biological processes. This compound has been shown to be effective in the study of enzyme regulation and signaling pathways, making it a valuable tool in the field of biochemistry and pharmacology. However, one limitation of using N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is its potential toxicity. This compound should be handled with care and appropriate safety measures should be taken when working with it.
Orientations Futures
There are several future directions for the study of N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide. One potential direction is the study of its effects on specific signaling pathways and cellular processes. Additionally, further research could be done to determine the potential therapeutic applications of this compound in the treatment of various diseases. Finally, the development of new synthetic methods for N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide could lead to the discovery of new compounds with similar biological activity.
Méthodes De Synthèse
N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is synthesized using a multi-step process. The first step involves the reaction of 4-Bromoaniline with 4-Methoxybenzaldehyde in the presence of a catalyst to form 4-(4-methoxyphenyl)-N-(4-bromophenyl)aniline. This intermediate compound is then reacted with Phenylacryloyl chloride in the presence of a base to form the final product, N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide.
Applications De Recherche Scientifique
N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide is commonly used in scientific research as a tool to modulate various biological processes. This compound has been shown to have an inhibitory effect on the activity of certain enzymes, making it useful in the study of enzyme kinetics and regulation. Additionally, N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylacrylamide has been used to study the effects of protein-protein interactions, as well as the role of certain signaling pathways in cellular physiology.
Propriétés
IUPAC Name |
(E)-N-(4-bromophenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrNO2/c1-26-20-13-7-16(8-14-20)15-21(17-5-3-2-4-6-17)22(25)24-19-11-9-18(23)10-12-19/h2-15H,1H3,(H,24,25)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANQNAUZFHMXJS-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=CC=CC=C2)/C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-ethylcyclohexyl)[(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)methyl]amine](/img/structure/B5132335.png)

![6-bromo-3-{5-[(4-ethylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5132348.png)

![diethyl [4-(2,6-dimethylphenoxy)butyl]malonate](/img/structure/B5132361.png)
![1-cyclopentyl-5-{[4-(3-methoxybenzyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B5132363.png)
![N-[2-(2-methoxyphenyl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5132364.png)
![1-(3-bromobenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B5132371.png)
![3-[(3-{[(4-fluorophenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoic acid](/img/structure/B5132374.png)
![6-chloro-7-[2-(2-naphthyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5132380.png)
![3-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-N-phenylpropanamide](/img/structure/B5132398.png)
![N-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B5132406.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,6-dimethyl-4-pyrimidinecarboxamide](/img/structure/B5132425.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]bis(2-phenylacetamide)](/img/structure/B5132436.png)